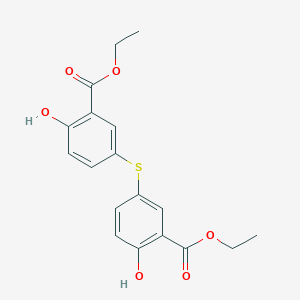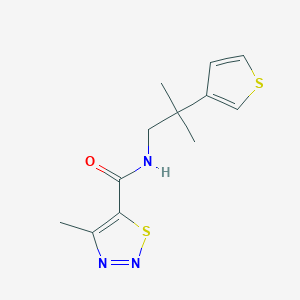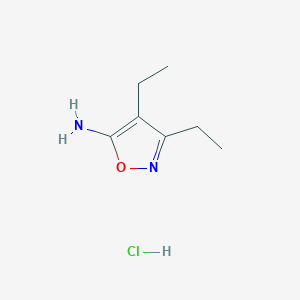
Diethyl 3,3'-sulfanediylbis(6-hydroxybenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diethyl 3,3'-sulfanediylbis(6-hydroxybenzoate) is a useful research compound. Its molecular formula is C18H18O6S and its molecular weight is 362.4. The purity is usually 95%.
BenchChem offers high-quality Diethyl 3,3'-sulfanediylbis(6-hydroxybenzoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 3,3'-sulfanediylbis(6-hydroxybenzoate) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Intermediates in Organic Chemistry
One application of Diethyl 3,3'-sulfanediylbis(6-hydroxybenzoate) and related compounds is in the field of organic synthesis. For instance, Pradhan and De (2005) demonstrated the one-pot synthesis of (3-hydroxybenzo[b]thiophen-2-yl) aryl methanones, using related compounds as intermediates in the synthesis of benzothienopyranones (Pradhan & De, 2005). Similarly, Abass (2007) described the synthesis of angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones, where related hydroxybenzoate compounds served as crucial intermediates (Abass, 2007).
Microbial Desulfurization
In microbiology, compounds similar to Diethyl 3,3'-sulfanediylbis(6-hydroxybenzoate) are used in studies of microbial desulfurization. Lee, Senius, and Grossman (1995) focused on the desulfurization of dibenzothiophenes, which are structurally related, by bacterial isolates (Lee, Senius, & Grossman, 1995).
Enzyme Activity and Inhibition
The study of enzyme activity and inhibition also employs compounds similar to Diethyl 3,3'-sulfanediylbis(6-hydroxybenzoate). Graham et al. (1989) investigated derivatives of benzo[b]thiophene-2-sulfonamide, a related compound, for their potential as ocular carbonic anhydrase inhibitors, useful in glaucoma treatment (Graham et al., 1989).
Material Science and Catalysis
In material science and catalysis, related hydroxybenzoate compounds have been studied. For example, Srisook et al. (2014) worked on the immobilization of 3-hydroxybenzoate 6-hydroxylase onto functionalized electrospun fibers, showing potential in catalysis (Srisook et al., 2014).
Properties
IUPAC Name |
ethyl 5-(3-ethoxycarbonyl-4-hydroxyphenyl)sulfanyl-2-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6S/c1-3-23-17(21)13-9-11(5-7-15(13)19)25-12-6-8-16(20)14(10-12)18(22)24-4-2/h5-10,19-20H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERGPYRFEBWIQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)SC2=CC(=C(C=C2)O)C(=O)OCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B2362089.png)
![2-(2-{2-[3,5-Di(tert-butyl)-4-hydroxybenzyl]diazenyl}-2-oxoethyl)-1-isoindolinone](/img/structure/B2362090.png)
![methyl 1-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2362091.png)
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2362092.png)
![1-{[(Propan-2-yl)carbamoyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B2362094.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362095.png)
![N-(2-ethyl-6-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362096.png)

